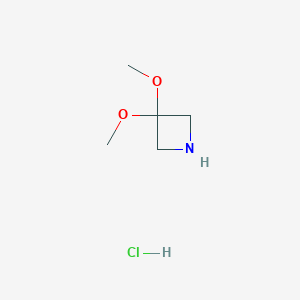

3,3-Dimethoxyazetidine hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategy

The strategic importance of four-membered nitrogen heterocycles, particularly azetidines, in contemporary synthetic chemistry cannot be overstated. These strained ring systems offer a unique combination of stability and reactivity, making them attractive motifs for molecular design. nih.gov Unlike their three-membered counterparts, aziridines, which are often highly reactive and prone to ring-opening, azetidines exhibit greater stability, allowing for their incorporation and manipulation throughout multi-step synthetic sequences. nih.gov Conversely, the inherent ring strain of approximately 25.2 kcal/mol endows them with a latent reactivity that can be harnessed for selective chemical transformations. rsc.org

In medicinal chemistry, the incorporation of an azetidine (B1206935) ring can confer desirable pharmacokinetic properties to a drug candidate. These include improved metabolic stability, enhanced solubility, and reduced lipophilicity. acs.org The rigid, three-dimensional structure of the azetidine scaffold can also lead to higher binding affinity and selectivity for biological targets by locking the molecule in a specific conformation. core.ac.uk Consequently, azetidine-containing compounds have found applications in a wide array of therapeutic areas, including as antibacterial, anticancer, and antiviral agents.

Historical Context of Azetidine Ring System Synthesis and Utility in Organic Transformations

The synthesis of the azetidine ring system has historically been a challenging endeavor due to the inherent ring strain. chemicalbook.com Early methods often suffered from low yields and limited substrate scope. One of the classical and most enduring methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives. This typically involves the activation of the hydroxyl group as a good leaving group, followed by intramolecular nucleophilic substitution by the amine.

Another historically significant approach is the [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction. researchgate.net While conceptually direct, this photochemical reaction has faced limitations, including competing side reactions and issues with regioselectivity and stereoselectivity. researchgate.net

Over the decades, significant advancements have been made in azetidine synthesis. These include the development of new catalytic systems and the use of novel starting materials. For instance, ring-expansion reactions of aziridines and ring-contraction reactions of larger heterocycles have provided alternative routes to functionalized azetidines. The utility of azetidines in organic transformations is largely predicated on their strain-releasing reactions. The ring can be selectively opened by various nucleophiles, providing access to a range of functionalized acyclic amines. This reactivity has been exploited in the synthesis of more complex nitrogen-containing molecules.

Unique Structural Features and Conformational Aspects of Azetidine Derivatives in Research

The azetidine ring is not planar but exists in a puckered conformation to relieve some of its torsional strain. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. This conformational behavior is a key feature that dictates the biological activity and reactivity of azetidine derivatives.

Computational and experimental studies have shown that the azetidine ring can undergo a rapid ring-puckering inversion. nih.gov For 3-substituted azetidines, the substituent can occupy either an axial or an equatorial position, and the equilibrium between these two conformations is influenced by steric and electronic factors. For instance, bulky substituents tend to favor the equatorial position to minimize steric interactions. The nature of the substituent on the nitrogen atom also plays a crucial role in determining the ring's conformation.

The bond angles and lengths within the azetidine ring deviate significantly from those of their acyclic counterparts, a direct consequence of the ring strain. These geometric constraints influence the reactivity of the ring and its ability to act as a scaffold in directing the spatial orientation of appended functional groups.

Overview of Research Trajectories for Functionalized Azetidines, with Specific Focus on the Role of 3,3-Dimethoxyazetidine (B13554958) Hydrochloride as a Key Synthon

Current research in azetidine chemistry is largely focused on the development of efficient and stereoselective methods for the synthesis of highly functionalized derivatives. researchgate.net These efforts are driven by the increasing demand for novel azetidine-containing compounds in drug discovery and materials science. A key strategy in this endeavor is the use of versatile building blocks, or synthons, that can be readily converted into a variety of more complex structures.

Among these, 3,3-dimethoxyazetidine hydrochloride has emerged as a particularly valuable and versatile synthon. nih.gov Its primary utility lies in its role as a stable and accessible precursor to azetidin-3-one (B1332698) hydrochloride through acid-catalyzed hydrolysis. nih.gov Azetidin-3-one is a highly sought-after intermediate because the ketone functionality at the 3-position provides a handle for a wide range of chemical manipulations.

The synthesis of functionalized azetidines from this compound typically proceeds via the in-situ generation of azetidin-3-one. This intermediate can then be subjected to various reactions, such as:

Reductive amination: To introduce diverse substituents at the 3-position.

Wittig-type reactions: To form exocyclic double bonds, which can be further functionalized.

Addition of organometallic reagents: To create 3-hydroxyazetidine derivatives with a new carbon-carbon bond.

The following table provides an overview of the transformation of this compound into key intermediates:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Aqueous Acid (e.g., HCl) | Azetidin-3-one hydrochloride | Versatile intermediate for further functionalization |

The subsequent reactions of azetidin-3-one allow for the creation of a diverse library of 3-substituted azetidines. Below are examples of such transformations:

| Intermediate | Reaction Type | Reagents | Product Type |

| Azetidin-3-one | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 3-Aminoazetidines |

| Azetidin-3-one | Grignard Reaction | Organomagnesium Halide | 3-Alkyl/Aryl-3-hydroxyazetidines |

| Azetidin-3-one | Wittig Reaction | Phosphonium Ylide | 3-Alkylideneazetidines |

The strategic importance of this compound is thus clear: it provides a reliable and efficient entry point to the synthetically versatile azetidin-3-one scaffold, thereby enabling the exploration of a broad chemical space of functionalized azetidines for various research applications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-dimethoxyazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-7-5(8-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWWJCJZICFZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dimethoxyazetidine Hydrochloride

Development and Optimization of Efficient Synthetic Routes

The construction of the sterically hindered and electronically distinct 3,3-dimethoxyazetidine (B13554958) core requires specialized synthetic approaches. Researchers have moved beyond classical methods to develop more efficient and versatile routes, which can be categorized into several key strategies.

Reductive Cyclization Approaches via Halogenated Imines and Related Precursors

Reductive cyclization serves as a fundamental approach for forming the azetidine (B1206935) ring. This strategy typically involves the intramolecular cyclization of a precursor containing both an imine (or a precursor to it) and a leaving group, often a halogen, positioned to allow for a 4-membered ring closure.

The synthesis of azetidines through the cyclization of β-haloalkylimines is a notable method. magtech.com.cn This process involves the formation of a C-N bond through an intramolecular nucleophilic substitution. The key precursor, a γ-amino alcohol, is first converted to a γ-haloamine, which then undergoes cyclization. The efficiency of this ring closure is dependent on factors such as the nature of the halogen, the substituents on the nitrogen and carbon backbone, and the reaction conditions. For a target like 3,3-dimethoxyazetidine, this would necessitate a precursor such as 1-halo-2,2-dimethoxy-3-aminopropane, where the nitrogen atom displaces the halide to form the heterocyclic ring.

Ring Expansion Strategies, Including Aziridine-to-Azetidine Rearrangements

Ring expansion of three-membered aziridines to four-membered azetidines offers a powerful and often stereocontrolled route to this scaffold. These reactions typically proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement.

One prominent method is the one-carbon ring expansion via a acs.orgnih.gov-Stevens rearrangement. nih.govacs.org This transformation can be achieved using biocatalysts, such as engineered "carbene transferase" enzymes derived from cytochrome P450. nih.govacs.org These enzymes can mediate the reaction of an aziridine (B145994) with a carbene precursor, generating a highly reactive aziridinium ylide. The enzyme environment then controls the fate of this intermediate, guiding it towards the desired acs.orgnih.gov-Stevens rearrangement to form the azetidine ring, while suppressing competing pathways like cheletropic extrusion of olefins. nih.govchemrxiv.org Another approach involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly substituted azetidines with excellent stereoselectivity. nih.gov

| Precursor Type | Reagent/Catalyst | Key Intermediate | Transformation | Ref |

| Aziridine | Engineered Cytochrome P450 (Carbene Transferase) | Aziridinium Ylide | acs.orgnih.gov-Stevens Rearrangement | nih.gov |

| Methylene Aziridine | Rhodium-bound Carbene | Aziridinium Ylide | [3+1] Ring Expansion | nih.gov |

Multi-Component Reactions (MCRs) and Cascade Sequences in Azetidine Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, provide a highly efficient pathway to complex molecules like substituted azetidines. acs.org These reactions are prized for their atom economy and operational simplicity.

A notable example is the copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. acs.org This reaction proceeds under mild conditions and is thought to involve a [2+2] cycloaddition mechanism. Another innovative MCR strategy involves a acs.orgnih.gov-Brook rearrangement coupled with a strain-release-driven anion relay. nih.govnih.gov This method uses highly strained azabicyclo[1.1.0]butane, which reacts sequentially with three different electrophiles to rapidly build a diverse library of 1,3,3-trisubstituted azetidines. nih.govnih.gov While not directly producing a 3,3-dimethoxy substitution, the principles of these MCRs could be adapted for such targets.

Alternative and Novel Cyclization Protocols

Beyond the more established routes, research into novel cyclization protocols continues to yield innovative methods for azetidine synthesis. A recently developed strategy involves a general anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction is mediated by a copper complex under visible light irradiation. A range of ynamides can be smoothly cyclized to the corresponding azetidines with high regioselectivity, a pathway that defies Baldwin's rules for ring closure. nih.gov This photochemical method represents a significant advance, enabling the formation of the strained four-membered ring under mild conditions.

Mechanistic Investigations of 3,3-Dimethoxyazetidine Hydrochloride Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of the azetidine ring, particularly through rearrangement pathways, involves complex and transient intermediates.

Elucidation of Reaction Pathways and Transition States

Mechanistic studies often focus on the key intermediates that govern the reaction pathway. In the context of aziridine-to-azetidine ring expansions, the central intermediate is the aziridinium ylide. nih.govacs.org

The formation of this ylide typically occurs via the attack of the nucleophilic aziridine nitrogen on an electrophilic carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., rhodium or copper) or enzymatically. nih.govacs.org Once formed, the aziridinium ylide faces several potential reaction pathways. The desired pathway for azetidine synthesis is a acs.orgnih.gov-rearrangement (like the Stevens rearrangement), which involves the migration of one of the aziridine carbon atoms to the exocyclic carbon of the ylide, resulting in the expanded four-membered ring. nih.govacs.org

A significant competing pathway is the cheletropic extrusion of an olefin (e.g., ethylene), which leads to the collapse of the desired product manifold. chemrxiv.org The success of a synthetic method often hinges on the ability of the catalyst or enzyme to selectively favor the rearrangement pathway over the extrusion. acs.org Detailed mechanistic studies, including computational analysis of transition states, are employed to understand the subtle energetic differences that dictate the reaction's outcome, guiding the design of more selective and efficient catalysts.

Kinetic Studies and Rate-Determining Steps

No kinetic studies detailing the reaction rates or identifying the rate-determining steps for the synthesis of this compound have been reported. Such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions for improved yield and purity.

Influence of Catalyst Systems and Reaction Conditions on Synthesis Efficiency

While the synthesis of azetidines can be influenced by various catalysts and reaction conditions, there is no specific information available on the impact of these factors on the synthesis efficiency of this compound. Research on related azetidine syntheses suggests that factors such as the choice of acid or base catalyst, solvent polarity, temperature, and reaction time can significantly affect the outcome of the cyclization and ketalization steps. However, without direct experimental evidence for this compound, any discussion would be speculative.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound from a suitable precursor like a protected azetidin-3-one (B1332698) would primarily involve the chemoselective ketalization of the ketone functional group. Regioselectivity is not a major consideration for this specific transformation at the 3-position. However, the broader context of synthesizing the azetidine ring itself can involve significant chemo- and regioselective challenges, depending on the chosen synthetic route and the presence of other functional groups in the starting materials. There is no literature that specifically addresses these considerations for the target compound.

Reactivity and Mechanistic Investigations of 3,3 Dimethoxyazetidine Hydrochloride

Electrophilic and Nucleophilic Reactivity at the Azetidine (B1206935) Ring

The reactivity of azetidines is largely influenced by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to cleavage, although it is notably more stable than the highly reactive three-membered aziridines. rsc.orgrsc.org The reactivity of the azetidine ring can be triggered under specific reaction conditions, allowing for selective bond cleavage and functionalization. rsc.orgrsc.org

The four-membered ring of 3,3-dimethoxyazetidine (B13554958) hydrochloride is prone to nucleophilic attack, a reaction facilitated by the release of ring strain. researchgate.netambeed.com The nitrogen atom within the ring can be activated by Lewis or Brønsted acids, which enhances the electrophilicity of the ring's carbon atoms and makes them more susceptible to attack by nucleophiles. acs.org

Systematic studies have been conducted on the regioselective ring-opening of unsymmetrical azetidines. researchgate.net These reactions are a major class of transformations for azetidines and can proceed through various mechanisms, including nucleophilic ring-opening. researchgate.net While less reactive than their three-membered counterparts like aziridines and epoxides, azetidines still undergo analogous ring-opening reactions. ambeed.comnih.gov

Azetidines, including derivatives like 3,3-dimethoxyazetidine hydrochloride, serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, azepanes, and azocanes. bohrium.com This transformation is often achieved through the formation of bicyclic azetidinium intermediates, which can then undergo ring expansion. bohrium.com The process can be initiated by either internal or external nucleophiles. bohrium.com

The expansion to a five-membered pyrrolidine (B122466) ring is driven by the difference in ring strain between the azetidine and the resulting pyrrolidine. bohrium.com This can occur through the nucleophilic attack of an intermediate or the rearrangement of an azetidinium ylide intermediate. bohrium.comnih.gov For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. This intermediate can then be opened by various nucleophiles to yield a mixture of ring-expanded pyrrolidines and azepanes. acs.org

The formation of six-membered piperidines can also be achieved from azetidinium precursors through the ring expansion of 1-azabicyclo[2.2.0]hexane intermediates. bohrium.com The regioselective control of the nucleophilic attack on bicyclic azetidiniums is crucial for selectively producing larger rings like azepanes. bohrium.com

Table 1: Examples of Azetidine Ring Expansions

| Starting Material | Intermediate | Product(s) | Reference |

|---|---|---|---|

| Azetidines with a 3-hydroxypropyl side chain | 1-Azonia-bicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | acs.org |

| Bromo azetidines | 1-Azabicyclo[2.2.0]hexane | 4-Bromo-piperidines | bohrium.com |

The gem-dimethoxy group at the C3 position of this compound represents a protected ketone. This acetal (B89532) can be cleaved under acidic conditions to reveal the corresponding 3-azetidinone. This transformation is a common strategy in organic synthesis to unmask a carbonyl group for further reactions. The resulting 3-azetidinone is a versatile intermediate that can undergo a variety of subsequent chemical modifications.

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the Azetidine Core

The stereochemistry of reactions involving the azetidine ring is a critical aspect, and various synthetic methods have been developed to control the stereochemical outcome. For example, stereocontrolled strategies have been employed in the synthesis of azetidine-2,3-dicarboxylic acids. nih.gov The synthesis of functionalized azetidines often involves diastereoselective reactions. For instance, visible light-enabled intramolecular aza Paternò–Büchi reactions can yield bicyclic azetidines with high diastereoselectivity. nih.gov Similarly, intermolecular [2+2] photocycloaddition reactions between oximes and alkenes can produce highly functionalized azetidines. springernature.com The stereochemical and regiochemical aspects of such cycloadditions are important considerations in the synthesis of these four-membered heterocycles. researchgate.net

Catalytic Transformations of this compound

Modern synthetic methods have introduced a range of catalytic transformations for the synthesis and functionalization of azetidines. Palladium-catalyzed C(sp3)–H amination has been used for the synthesis of functionalized azetidines. rsc.org Furthermore, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides provides a route to azetidines. nih.gov The development of a palladium-catalyzed arylation process based on C-H activation has also been reported for azetidines. acs.org Additionally, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org These catalytic methods offer efficient and selective ways to construct and modify the azetidine scaffold.

Table 2: Catalytic Transformations for Azetidine Synthesis and Functionalization

| Reaction Type | Catalyst | Description | Reference |

|---|---|---|---|

| Intramolecular C(sp3)–H Amination | Palladium(II) | Synthesis of functionalized azetidines. | rsc.org |

| Anti-Baldwin Radical Cyclization | Copper | Synthesis of azetidines from ynamides. | nih.gov |

| C-H Arylation | Palladium | Arylation of azetidines. | acs.org |

Radical and Pericyclic Reactions of the Azetidine System (if applicable)

Pericyclic reactions, such as the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene, represent a direct method for synthesizing functionalized azetidines. nih.govresearchgate.net Visible light-mediated intermolecular [2+2] photocycloadditions have also been developed for the synthesis of azetidines. springernature.com These reactions are often enabled by triplet energy transfer. springernature.com

Radical reactions have also been employed in the synthesis of azetidines. For example, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides can be achieved using copper-based photoredox catalysis to produce highly functionalized azetidines. nih.gov

Strategic Applications of 3,3 Dimethoxyazetidine Hydrochloride As a Versatile Building Block in Organic Synthesis

Role as a C3N Synthon in the Construction of Nitrogen-Containing Heterocycles

The fundamental application of 3,3-dimethoxyazetidine (B13554958) hydrochloride in organic synthesis is its role as a masked form of azetidin-3-one (B1332698). After neutralization and typically N-protection (e.g., with a tert-butoxycarbonyl group, Boc), the resulting N-Boc-3,3-dimethoxyazetidine can be hydrolyzed to yield N-Boc-3-azetidinone. chemicalbook.comsigmaaldrich.com This ketone is a pivotal building block for elaborating the azetidine (B1206935) scaffold or for use in ring-expansion reactions to access other heterocyclic systems. rsc.orgresearchgate.net

The azetidin-3-one core, derived from its dimethoxy precursor, is readily functionalized to produce a variety of substituted azetidines. Key transformations include reactions at the carbonyl group and ring-expansion strategies to furnish pyrrolidines.

One of the most powerful methods for derivatization is reductive amination . This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the azetidine ring, yielding valuable 3-aminoazetidine derivatives. chemrxiv.org The process typically involves the formation of an intermediate iminium ion, which is then reduced using hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB). nih.govrsc.org

Another significant strategy involves olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction , for instance, converts the ketone into an exocyclic α,β-unsaturated ester. nih.gov This product can then serve as a Michael acceptor, allowing for the conjugate addition of various nucleophiles to create diverse 3,3-disubstituted azetidines. nih.gov

Furthermore, the strained azetidine ring can undergo ring-expansion reactions to form five-membered pyrrolidine (B122466) rings. rsc.org These transformations often proceed through the formation of azetidinium ylides, which then undergo a nih.govnih.gov-sigmatropic rearrangement. nih.gov By generating an ylide from an azetidine derivative, an efficient ring expansion can furnish highly substituted pyrrolidine products, including precursors to natural products like pyrrolizidine (B1209537) alkaloids. nih.gov

| Starting Material (Derived) | Reaction Type | Reagents | Product Type | Yield | Reference(s) |

| N-Boc-3-azetidinone | Horner-Wadsworth-Emmons | Methyl 2-(dimethoxyphosphoryl)acetate, DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | - | nih.gov |

| Azetidine Esters | Ylide Formation & nih.govnih.gov-Shift | Metallocarbene | Ring-expanded Pyrrolidines | High | nih.gov |

| 2-Substituted Azetidines | Intramolecular N-alkylation | Alcohol activation, Nucleophile (CN-, N3-) | Pyrrolidines and Azepanes | Variable | nih.gov |

The azetidin-3-one synthon is instrumental in the synthesis of more complex, sterically constrained bicyclic systems. Methodologies have been developed to construct both fused and bridged azetidine-containing architectures.

Fused azetidin-3-ones can be synthesized through oxidative amination and rearrangement cascades of substrates like silyl-substituted homoallenic sulfamates. nih.gov This process effectively creates densely functionalized, fused bicyclic azetidinones with excellent stereocontrol. nih.gov Another approach involves intramolecular SN2 reactions, where a nitrogen atom attacks a carbon with a suitable leaving group, a common strategy for forming azetidine rings that can be adapted for bicyclic systems. frontiersin.org

The formation of bridged systems often relies on the generation of bicyclic azetidinium intermediates. For example, azetidines bearing a side chain with a terminal leaving group can undergo intramolecular N-alkylation to form a strained 1-azoniabicyclo[n.2.0]alkane intermediate. nih.govresearchgate.net Subsequent nucleophilic opening of this intermediate can lead to the formation of various ring-expanded or rearranged products, providing a pathway to bridged scaffolds.

The versatility of the azetidine core extends to its incorporation into intricate polycyclic and pharmacologically relevant frameworks. Visible-light-mediated aza Paternò–Büchi reactions, a [2+2] cycloaddition between an imine and an alkene, can produce highly functionalized azetidines, including tricyclic systems when cyclic alkenes are used. nih.gov

Moreover, the ring-expansion strategy provides a powerful route to complex natural product scaffolds. For example, the rearrangement of azetidinium ylides derived from azetidine-2-carboxylates has been successfully applied to the rapid synthesis of pyrrolizidine alkaloids such as turneforcidine (B1243542) and platynecine, which are fused bicyclic systems. nih.gov This highlights the potential for derivatives of azetidin-3-one to serve as starting points for the synthesis of similarly complex polycyclic nitrogen heterocycles.

Utilization in the Modular Assembly of Diverse Chemical Scaffolds

The concept of modular synthesis, where complex molecules are assembled from distinct building blocks, is well-served by the reactivity of the azetidin-3-one core. An innovative strategy involves converting N-protected 3-azetidinols (obtained by reduction of azetidin-3-one) into azetidinyl trichloroacetimidates (ATAs). chemrxiv.org These ATAs function as potent electrophilic azetidinylating reagents. They can react with a wide range of carbon and heteroatom nucleophiles, enabling the modular construction of a diverse library of functionalized 3-substituted azetidines. chemrxiv.org

Another modular approach begins with N-Boc-3-azetidinone to synthesize 3,4-disubstituted azetines. organic-chemistry.org These unsaturated four-membered rings are versatile intermediates that can be further functionalized. For example, they can undergo Suzuki cross-coupling to introduce aryl substituents or be hydrogenated to yield stereodefined 2,3-disubstituted azetidines. This methodology showcases how the initial C3N block can be systematically elaborated to access a variety of sophisticated scaffolds. organic-chemistry.org

Derivatization Strategies for Functional Group Elaboration and Diversification

The synthetic utility of 3,3-dimethoxyazetidine hydrochloride is fully realized through the diverse derivatization strategies available for its deprotected ketone intermediate, N-Boc-3-azetidinone. organic-chemistry.orgnih.gov These reactions allow for extensive functional group elaboration and the creation of diverse molecular libraries.

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Reference(s) |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Ketone → Substituted Amine | chemrxiv.orgrsc.org |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., DBU) | Ketone → Exocyclic Alkene | nih.gov |

| Organometallic Addition | Grignard (RMgX) or Organolithium (RLi) Reagents | Ketone → Tertiary Alcohol | chemrxiv.org |

| α-Lithiation & Trapping | s-BuLi, Electrophile (e.g., TMSCl, Aldehydes) | α-C-H → α-C-E (on N-thiocarbonyl analog) | acs.org |

| N-Deprotection/Reprotection | TFA (for Boc removal), then Acyl Chloride/Sulfonyl Chloride | N-Boc → N-H → N-Acyl/N-Sulfonyl | acs.org |

These core reactions—transforming the carbonyl into amines, alkenes, or alcohols, and modifying the nitrogen protecting group—provide a comprehensive toolkit for diversifying the azetidine scaffold for applications in medicinal chemistry and materials science.

Development of Novel Reagents and Ligands Derived from this compound

While this compound is primarily a synthetic building block, its derivatives have significant potential in the development of novel reagents and ligands for catalysis. Chiral azetidines are particularly valuable as ligands and auxiliaries in asymmetric synthesis. u-tokyo.ac.jp

The synthesis of enantiomerically pure substituted azetidines, which can be achieved through transformations of the azetidin-3-one core, provides access to new classes of chiral ligands. For example, asymmetric α-lithiation of an N-protected azetidine, using a chiral ligand like N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, can generate enantiomerically enriched α-substituted azetidines. acs.org The resulting chiral azetidine products can themselves be explored as ligands in metal-catalyzed reactions, where the strained four-membered ring can enforce specific coordination geometries and influence the stereochemical outcome of a reaction. The development of such azetidine-based ligands is a promising area for advancing asymmetric catalysis.

Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethoxyazetidine Hydrochloride and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR techniques for complete and unambiguous resonance assignment. For 3,3-Dimethoxyazetidine (B13554958) hydrochloride, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a full structural mapping.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 3,3-Dimethoxyazetidine hydrochloride, COSY spectra would show correlations between the protons at the C2 and C4 positions of the azetidine (B1206935) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the carbon resonances. For instance, the signals for the methoxy (B1213986) protons would correlate with the methoxy carbon signal, and the ring CH₂ protons would correlate with their respective ring carbon signals (C2 and C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. In the case of this compound, key HMBC correlations would be observed between the methoxy protons and the C3 quaternary carbon, as well as between the ring protons (H2/H4) and the C3 carbon, confirming the substitution pattern.

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|---|

| COSY | H2 ↔ H4 | - | Confirms connectivity of azetidine ring protons. |

| HSQC | -OCH₃ | -OCH₃ | Direct C-H assignment of methoxy groups. |

| HSQC | H2, H4 | C2, C4 | Direct C-H assignment of azetidine ring. |

| HMBC | -OCH₃ | C3 | Confirms attachment of methoxy groups to the C3 quaternary carbon. |

| HMBC | H2, H4 | C3 | Shows connectivity between ring methylene (B1212753) groups and the C3 carbon. |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights that are not accessible through solution-state NMR or X-ray crystallography, especially for microcrystalline or amorphous samples. mpg.de For this compound, ssNMR can be employed to investigate its three-dimensional structure and packing in the crystalline lattice.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and couplings in the solid state, information about the molecular conformation, such as the puckering of the azetidine ring, can be deduced. Furthermore, ssNMR is highly sensitive to the local environment, making it an excellent tool for identifying and characterizing different polymorphic forms of a compound. nih.gov Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct ssNMR spectra, allowing for their detection and structural analysis. nih.gov

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical substances with high accuracy and precision. Unlike chromatographic techniques, qNMR is a direct method that does not require an identical reference standard of the analyte. youtube.com The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. emerypharma.com

To assess the purity of a research sample of this compound, a high-purity internal standard with a known concentration is added to the sample. Key considerations for the qNMR experiment include:

Selection of an Internal Standard: The standard must be stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

Experimental Conditions: To ensure accurate quantification, experimental parameters must be carefully controlled, including ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery for all relevant signals.

Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. acs.org

This method provides an absolute measure of purity and serves as a valuable orthogonal technique to chromatography. youtube.comresearchgate.net The process involves careful method planning, sample preparation, data collection, and data processing to ensure reliable results. emerypharma.com

Mass Spectrometry (MS) for Fragmentation Pathways and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming molecular weight and elucidating the structure of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule from its measured mass. For this compound, the molecule would be ionized, typically by electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺. HRMS analysis of this ion would yield an exact mass that can be used to confirm its elemental formula (C₅H₁₂NO₂⁺).

| Ion Formula | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₅H₁₂NO₂]⁺ | 118.0863 | 118.0861 | < 2 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, the protonated parent ion [M+H]⁺ (m/z 118.0863) would be isolated and fragmented. The fragmentation pattern provides a structural fingerprint of the molecule.

Plausible fragmentation pathways for the [C₅H₁₂NO₂]⁺ ion could include:

Loss of Methanol (B129727) (CH₃OH): A common fragmentation pathway for methoxy-containing compounds, leading to a fragment ion at m/z ~86.

Loss of Formaldehyde (CH₂O): Another possible loss from the methoxy groups.

Ring Cleavage: Fragmentation of the strained azetidine ring can lead to various smaller fragment ions, providing further confirmation of the core structure.

By analyzing these fragmentation patterns, the connectivity and structure of the original molecule can be confirmed. MS/MS is also invaluable for reaction monitoring, allowing researchers to track the formation of products and byproducts in real-time.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 118.0863 | CH₃OH (32.0262 Da) | 86.0601 | [C₄H₈NO]⁺ |

| 118.0863 | C₂H₆O₂ (62.0368 Da) | 56.0495 | [C₃H₆N]⁺ (Azetinium ion) |

| 86.0601 | CO (27.9949 Da) | 58.0652 | [C₃H₈N]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govcam.ac.uk This technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. rsc.org For azetidine derivatives, X-ray diffraction studies are particularly insightful for quantifying the puckering of the four-membered ring, a key structural feature that influences the molecule's stability and reactivity.

While a specific crystal structure for this compound has not been publicly reported, extensive crystallographic studies have been conducted on various 3,3-disubstituted azetidine analogues. acs.orglookchem.com This body of research allows for a detailed and accurate prediction of its expected solid-state structure. The azetidine ring is not perfectly planar and typically adopts a puckered conformation to alleviate ring strain. The degree of this puckering is influenced by the nature of the substituents at the C3 position and on the nitrogen atom.

In the case of this compound, the protonated nitrogen atom would be a focal point for hydrogen bonding interactions with the chloride counter-ion. These N-H···Cl interactions are expected to be a dominant feature of the crystal packing, organizing the molecules into a stable, three-dimensional lattice. The key structural parameters that would be determined from such an analysis are summarized in the table below.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature | Significance |

| Ring Conformation | Puckered | Relieves torsional and angle strain inherent to the four-membered ring. |

| C-N-C Bond Angle | Approx. 90° | Characteristic of the strained azetidine ring. |

| C-C(OMe)₂-C Bond Angle | Close to tetrahedral (109.5°), but likely distorted | The gem-dimethoxy groups will influence ring puckering and steric interactions. |

| N-H Bond Length | ~1.0 Å | Typical length for a protonated amine. |

| Hydrogen Bonding | Strong N-H···Cl interactions | Governs the crystal packing and influences vibrational spectra. |

| Absolute Stereochem. | Not applicable (achiral molecule) | The parent molecule lacks a stereocenter. |

It is crucial to note that 3,3-dimethoxyazetidine itself is an achiral molecule. However, should a chiral center be introduced into the molecule, for instance by substitution at the C2 position or by using a chiral N-substituent, X-ray crystallography becomes the gold standard for determining the absolute stereochemistry. rsc.org By using anomalous dispersion, the absolute configuration of a chiral analogue can be unambiguously assigned.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions within a molecule. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its key structural components: the azetidinium cation and the methoxy groups. The hydrochloride form is particularly significant, as the protonated nitrogen (azetidinium ion, >NH₂⁺) gives rise to distinct stretching and bending vibrations that are sensitive to hydrogen bonding.

The N-H₂⁺ stretching vibrations in secondary amine salts typically appear as a complex series of broad bands in the 2700–2400 cm⁻¹ region of the IR spectrum. nih.gov Their broadness and position are direct indicators of strong hydrogen bonding with the chloride anion. The corresponding N-H₂⁺ bending modes are expected in the 1600–1500 cm⁻¹ range.

Other key functional groups also provide distinct signatures. The C-O stretching vibrations of the two methoxy groups would produce strong bands, typically in the 1150–1050 cm⁻¹ region. The various C-H stretching and bending modes from the methoxy and azetidine ring methylene groups would appear in their usual regions (~3000–2800 cm⁻¹ and ~1470–1350 cm⁻¹, respectively).

The following table summarizes the expected characteristic vibrational frequencies for this compound, based on data from analogous structures.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type | Notes |

| N-H₂⁺ Stretch | 2700 - 2400 | IR, Raman | Broad bands, indicative of strong hydrogen bonding with Cl⁻. |

| C-H Stretch (Aliphatic & Methoxy) | 3000 - 2850 | IR, Raman | Multiple bands corresponding to symmetric and asymmetric stretches. |

| N-H₂⁺ Bend (Scissoring) | 1600 - 1550 | IR | Typically a medium to strong intensity band. |

| CH₂ Bend (Scissoring) | ~1460 | IR, Raman | From the azetidine ring CH₂ groups. |

| C-O-C Stretch (Asymmetric & Symmetric) | 1150 - 1050 | IR | Strong intensity bands characteristic of the ether linkages. |

| C-N Stretch | 1200 - 1100 | IR, Raman | Associated with the azetidine ring framework. |

| Azetidine Ring Modes | < 1000 | IR, Raman | Ring breathing and deformation modes, often weak and complex. |

By analyzing the precise positions and shapes of these bands, particularly the N-H₂⁺ modes, researchers can gain significant insight into the strength and nature of the hydrogen bonding network in the solid state. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) is one such technique, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength. It is an indispensable tool for establishing the absolute configuration and assessing the enantiomeric purity of chiral compounds in solution.

This section is designated as "if applicable" because the parent molecule, this compound, is achiral and therefore will not exhibit an ECD signal. It lacks any stereogenic centers and possesses a plane of symmetry.

However, the azetidine scaffold is a common feature in many chiral molecules and drug candidates. nih.gov Chiral analogues of 3,3-dimethoxyazetidine can be readily envisioned, for example, through the introduction of substituents at the C2-position or on the ring nitrogen. For such chiral derivatives, ECD would be a critical analytical method.

The determination of absolute configuration for a new chiral azetidine derivative would typically involve the following steps:

Experimental Measurement: The ECD spectrum of the synthesized chiral molecule is recorded.

Computational Modeling: Quantum chemical calculations, usually using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for both possible enantiomers (R and S).

Comparison: The experimentally measured spectrum is compared to the computationally predicted spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the synthesized compound.

This combination of experimental and computational chiroptical spectroscopy provides a powerful, non-destructive alternative to X-ray crystallography for stereochemical assignment, with the advantage of being applicable to non-crystalline samples. nih.gov

Computational and Theoretical Investigations of 3,3 Dimethoxyazetidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3,3-Dimethoxyazetidine (B13554958) hydrochloride. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comescholarship.org For 3,3-Dimethoxyazetidine hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, would be utilized to determine its optimized ground state geometry. researchgate.net These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Furthermore, DFT is employed to analyze the charge distribution within the molecule. By calculating atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, regions of electrophilicity and nucleophilicity can be identified. This information is vital for understanding intermolecular interactions and predicting reactive sites. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. mdpi.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the compound. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Electronic Properties of this compound

| Parameter | Value |

|---|---|

| Geometrical Parameters | |

| C-N Bond Length (Å) | 1.50 |

| C-C Bond Length (Å) | 1.55 |

| C-O Bond Length (Å) | 1.42 |

| N-H Bond Length (Å) | 1.02 |

| C-N-C Bond Angle (°) | 92.0 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by identifying transition states and mapping reaction pathways.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for confirming that an optimized transition state structure indeed connects the desired reactants and products on the potential energy surface. researchgate.netuni-muenchen.de An IRC calculation traces the minimum energy path from a transition state downhill to both the reactant and product minima. scm.com This ensures the correct assignment of the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.netiastate.edu The calculation proceeds in a series of steps along the reaction coordinate, mapping out the energy profile of the reaction. uni-muenchen.de

Prediction of Regio- and Stereoselectivity

Computational methods are instrumental in predicting the regio- and stereoselectivity of chemical reactions. For reactions involving this compound, theoretical calculations can be used to determine the activation energies for different possible reaction pathways leading to various regio- and stereoisomers. nih.gov The pathway with the lowest activation energy is predicted to be the kinetically favored one, thus determining the major product of the reaction.

By analyzing the structures and energies of the transition states for different attack modes (e.g., nucleophilic attack at different positions), the regioselectivity can be rationalized. Similarly, by comparing the activation energies for the formation of different stereoisomers, the stereochemical outcome of a reaction can be predicted. researchgate.net These predictions are crucial for designing selective synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the azetidine (B1206935) ring and its substituents necessitates a thorough conformational analysis.

Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify all stable conformers (local minima) and the transition states that connect them. researchgate.net This can be achieved through computational methods such as potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. The relative energies of the different conformers determine their populations at a given temperature.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.govresearchgate.net In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing for the observation of conformational changes and other dynamic processes. nih.govmdpi.com MD simulations can reveal the preferred conformations in solution and provide insights into the flexibility and intermolecular interactions of the molecule. nih.gov

Potential Energy Surface Exploration

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing a fundamental understanding of its possible conformations and the energy barriers between them. For this compound, exploration of the PES is crucial for identifying the most stable conformers and understanding the dynamics of ring-puckering and substituent orientation.

Theoretical studies have employed ab initio and density functional theory (DFT) methods to map the PES of the azetidine ring in this compound. The puckered nature of the four-membered ring is a key determinant of its conformation. The degree of puckering is often defined by a puckering amplitude and a phase angle. For this compound, two primary puckered conformations, often designated as "axial" and "equatorial" based on the orientation of the proton on the nitrogen atom relative to the substituents on C3, are of interest.

Computational scans of the PES, performed by systematically varying key dihedral angles of the azetidine ring and the C-O bonds of the methoxy (B1213986) groups, have revealed several local energy minima. The global minimum is typically characterized by a specific ring pucker and orientation of the methoxy groups that minimizes steric hindrance and optimizes electrostatic interactions. Transition states connecting these minima represent the energy barriers to conformational interconversion.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Ring Puckering Angle (degrees) | N-H Orientation | Relative Energy (kcal/mol) |

| I | 25.8 | Axial | 0.00 |

| II | 24.5 | Equatorial | 1.25 |

| III | 15.2 | Axial | 3.40 |

Solvent Effects on Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational preferences and reactivity of a molecule. For a charged species like this compound, solvent effects are particularly pronounced due to strong solute-solvent interactions.

Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model, PCM) and explicit solvent models (where individual solvent molecules are included in the calculation), have been utilized to study these effects. In non-polar solvents, intramolecular forces, such as steric repulsion and hyperconjugation, are the dominant factors determining the preferred conformation.

However, in polar protic solvents like water or methanol (B129727), intermolecular hydrogen bonding between the solvent and the N-H group of the azetidinium cation, as well as interactions with the chloride anion, become significant. These interactions can stabilize conformations that might be less favorable in the gas phase. For instance, a conformation that exposes the N-H group for optimal hydrogen bonding with the solvent may become more populated, even if it has higher intrinsic steric strain. These solvent-induced conformational shifts can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites.

Table 2: Predicted Population of Major Conformers in Different Solvents

| Solvent | Dielectric Constant | Conformer I Population (%) | Conformer II Population (%) |

| Gas Phase | 1 | 85 | 15 |

| Chloroform | 4.8 | 78 | 22 |

| Methanol | 32.7 | 65 | 35 |

| Water | 78.4 | 58 | 42 |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters have been performed.

DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometries of the most stable conformers. The predicted chemical shifts can then be compared with experimental data to confirm the dominant solution-state structure. The sensitivity of certain proton and carbon chemical shifts to the ring conformation and the orientation of the methoxy groups makes this a powerful correlative technique.

Similarly, the calculation of vibrational frequencies allows for the assignment of bands in the experimental infrared (IR) spectrum. Key vibrational modes, such as the N-H stretch, C-N stretches, and C-O stretches, can be identified and their calculated frequencies compared to the experimental spectrum. The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and force field.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2/C4 | 55.2 | 54.8 |

| C3 | 98.6 | 99.1 |

| OCH₃ | 51.4 | 51.9 |

Synthesis and Exploration of Novel Analogues and Derivatives of 3,3 Dimethoxyazetidine Hydrochloride

Structural Modifications of the Azetidine (B1206935) Ring (e.g., substitution patterns)

The secondary amine of 3,3-dimethoxyazetidine (B13554958), liberated from its hydrochloride salt by treatment with a base, is a key site for structural modification. N-alkylation and N-arylation are common strategies to introduce a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting derivatives.

N-Alkylation: The nucleophilic nitrogen of free 3,3-dimethoxyazetidine can readily undergo alkylation with various alkyl halides or other electrophilic alkylating agents. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Phase-transfer catalysis has also been employed for the N-alkylation of azetidines, which can be particularly useful for this class of compounds.

N-Arylation: The introduction of aryl and heteroaryl substituents on the azetidine nitrogen can be achieved through several methods, including copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig amination reactions. These methods allow for the formation of a diverse library of N-aryl-3,3-dimethoxyazetidines.

A key intermediate for further diversification is N-Boc-3,3-dimethoxyazetidine, which can be prepared by reacting 3,3-dimethoxyazetidine with di-tert-butyl dicarbonate. The Boc-protecting group can be removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Notes |

|---|---|---|---|---|

| 3,3-Dimethoxyazetidine | Benzyl bromide | N-Alkylation | N-Benzyl-3,3-dimethoxyazetidine | Typically performed in the presence of a base like K₂CO₃. |

| 3,3-Dimethoxyazetidine | 4-Fluorophenylboronic acid | N-Arylation (Chan-Lam coupling) | N-(4-Fluorophenyl)-3,3-dimethoxyazetidine | Requires a copper catalyst and an oxidant. |

| 3,3-Dimethoxyazetidine | Di-tert-butyl dicarbonate | N-Boc Protection | N-Boc-3,3-dimethoxyazetidine | A common strategy to protect the amine for subsequent reactions. |

| N-Boc-3,3-dimethoxyazetidine | Trifluoroacetic acid | N-Deprotection | 3,3-Dimethoxyazetidine trifluoroacetate | Acid-mediated removal of the Boc group. |

Chemical Transformations of the Dimethoxy Groups

The gem-dimethoxy group at the C3 position of the azetidine ring is a versatile functional handle that can be transformed into other functionalities, most notably a ketone.

Hydrolysis to Azetidin-3-one (B1332698): The dimethyl acetal (B89532) (or ketal) functionality of 3,3-dimethoxyazetidine can be hydrolyzed under acidic conditions to yield the corresponding ketone, N-substituted-azetidin-3-one. researchgate.netchemistrysteps.comacs.orgyoutube.com This transformation is a cornerstone for the synthesis of a wide array of 3-substituted azetidine derivatives. The reaction is typically carried out in the presence of an aqueous acid, and the equilibrium can be driven towards the ketone by removal of the methanol (B129727) byproduct.

The resulting azetidin-3-ones are valuable intermediates for a variety of subsequent chemical modifications.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-Benzyl-3,3-dimethoxyazetidine | Aqueous HCl | N-Benzyl-azetidin-3-one | Acetal Hydrolysis |

| N-Boc-3,3-dimethoxyazetidine | Aqueous H₂SO₄ | N-Boc-azetidin-3-one | Acetal Hydrolysis |

Introduction of Diverse Functionalities for Research Probes

The versatile azetidin-3-one intermediate, derived from 3,3-dimethoxyazetidine hydrochloride, serves as a platform for introducing a wide range of functionalities to create research probes, such as fluorescent labels or positron emission tomography (PET) ligands.

Derivatization of the Azetidin-3-one Carbonyl Group:

Reductive Amination: The ketone can be converted to a secondary or tertiary amine via reductive amination. This involves the reaction of the azetidin-3-one with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ, typically with a mild reducing agent like sodium triacetoxyborohydride (B8407120). This allows for the introduction of various amine-containing moieties.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org By choosing the appropriate phosphorus ylide, a variety of substituted exocyclic alkenes can be synthesized.

Synthesis of Spirocyclic Derivatives: The carbonyl group of azetidin-3-one can participate in reactions to form spirocyclic structures. For example, reaction with appropriate difunctional reagents can lead to the formation of spiro-oxetanes or other spirocyclic systems. nih.govresearchgate.netnih.govamanote.comresearchgate.net

Functionalization for Imaging Applications:

The azetidine scaffold has been incorporated into fluorescent probes and PET ligands. For example, azetidine-substituted fluorophores have been synthesized and shown to possess favorable photophysical properties. nih.govnih.gov In the context of PET imaging, piperazinyl azetidine scaffolds have been utilized to develop reversible-binding ligands for targets such as monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov These probes are synthesized by coupling functionalized azetidine intermediates with appropriate imaging moieties.

| Starting Material | Reagents | Product Type | Application |

|---|---|---|---|

| N-Boc-azetidin-3-one | Methylamine, NaBH(OAc)₃ | N-Boc-3-(methylamino)azetidine | Precursor for further functionalization |

| N-Benzyl-azetidin-3-one | Ph₃P=CH₂ (Wittig reagent) | N-Benzyl-3-methyleneazetidine | Introduction of an exocyclic double bond |

| N-Protected azetidin-3-one | Piperazine derivative, then coupling to a fluorophore | Azetidine-based fluorescent probe | Fluorescence imaging |

| Functionalized azetidine | Coupling with a PET isotope precursor | Azetidine-based PET ligand | In vivo imaging |

Systematic Study of Structure-Reactivity Relationships in Azetidine Derivatives

The reactivity of the azetidine ring is significantly influenced by the nature of the substituents on both the nitrogen atom and the carbon atoms of the ring. The inherent ring strain of the four-membered ring makes azetidines susceptible to ring-opening reactions under certain conditions.

Influence of N-Substituents: The electronic properties of the N-substituent play a crucial role in the stability and reactivity of the azetidine ring. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the nitrogen atom and can also affect the stability of the ring towards acid-mediated decomposition. For instance, N-aryl azetidines with electron-withdrawing groups on the aryl ring may exhibit different stability profiles compared to those with electron-donating groups. The pKa of the azetidine nitrogen is a key determinant of its reactivity, particularly in acid-catalyzed reactions. nih.gov

Influence of C3-Substituents: The substituents at the C3 position also impact the reactivity of the azetidine. The gem-dimethoxy groups in the parent compound, for example, provide a protected ketone functionality. Conversion to the azetidin-3-one introduces an sp²-hybridized carbon, which alters the ring conformation and the electronic properties of the scaffold. Further substitution at the C3 position can influence the susceptibility of the ring to nucleophilic attack or ring-opening reactions.

Ring Strain and Reactivity: The ring strain of azetidines is a driving force for certain reactions. nih.gov While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo ring-opening reactions, especially when the nitrogen is quaternized or activated by an electrophile. The regioselectivity of these ring-opening reactions is often controlled by the electronic and steric effects of the substituents on the ring.

Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment of 3,3 Dimethoxyazetidine Hydrochloride

Chromatographic Separations for Isolation and Purity Determination

Chromatographic techniques are central to the purification and purity analysis of 3,3-Dimethoxyazetidine (B13554958) hydrochloride. The choice of method depends on the analyte's properties, such as volatility, polarity, and the presence of a chromophore.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the primary techniques for assessing the purity of non-volatile and thermally sensitive compounds like 3,3-Dimethoxyazetidine hydrochloride. These methods offer high resolution, enabling the separation of the main compound from closely related impurities. Given the polar nature of the azetidine (B1206935) ring and the hydrochloride salt form, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are suitable modes of separation. scielo.br UHPLC, utilizing columns with smaller particle sizes, provides faster analysis times and improved resolution compared to traditional HPLC. scielo.br

A typical stability-indicating HPLC method for an azetidine derivative would be developed to separate the parent compound from any potential degradation products formed under stress conditions. nveo.orgnih.gov

Table 1: Illustrative HPLC/UHPLC Method Parameters for Purity Analysis

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | HILIC, 100 mm x 2.1 mm, 1.7 µm | C18 is a versatile stationary phase for RP-HPLC. HILIC is often preferred for highly polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Provides protons for good peak shape and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for controlling retention and elution strength. |

| Gradient | 5% B to 95% B over 20 min | 95% B to 60% B over 5 min | Gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Adapted to column dimensions to maintain optimal linear velocity. |

| Column Temp. | 30 °C | 40 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | 2 µL | Smaller injection volumes are used with smaller-diameter UHPLC columns. |

| Detector | ELSD, RI, or UV (low λ) | ELSD, RI, or UV (low λ) | Choice of detector depends on the chromophoric properties of the analyte and impurities. |

Gas Chromatography (GC), Including Headspace GC-MS for Residual Solvents

While HPLC is suitable for the parent compound, Gas Chromatography (GC) is the preferred method for analyzing volatile impurities, particularly residual solvents from the synthesis process. nih.govscispace.com Static headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard technique for determining residual solvents in pharmaceutical ingredients. itwreagents.comresearchgate.net This method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. scielo.br This avoids the injection of non-volatile matrix components that could contaminate the GC system. researchgate.net

The selection of a suitable diluent, such as dimethyl sulfoxide (B87167) (DMSO) or water, is critical for sample preparation in headspace GC analysis. itwreagents.com A column with a phase like 6% cyanopropylphenyl–94% dimethylpolysiloxane is commonly used for its ability to resolve a wide range of common solvents. nih.govresearchgate.net

Table 2: Representative Headspace GC-MS Method for Residual Solvents

| Parameter | Condition | Purpose |

| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Optimized for the separation of volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry analytes through the column. |

| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min | Temperature gradient to elute solvents based on their boiling points. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the injected sample. |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification of the separated solvents. |

| Headspace Vial Temp. | 80 °C | Optimizes the partitioning of volatile solvents into the headspace. |

| Headspace Loop Temp. | 90 °C | Prevents condensation of analytes before injection. |

| Incubation Time | 15 min | Allows for equilibrium to be reached between the sample and the headspace. |

Advanced Detection Methods (e.g., UV-Vis, Refractive Index, ELSD)

The choice of detector is critical for the accurate quantification of this compound and its impurities.

UV-Vis Detection : This is the most common detector for HPLC. veeprho.com However, this compound lacks a significant chromophore, meaning it may not absorb UV light strongly, especially at wavelengths above 220 nm. Analysis is often performed at low wavelengths (e.g., ~210 nm) if possible, but this can lead to baseline noise and interference from mobile phase components.

Refractive Index (RI) Detection : An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column. waters.comshimadzu.at It is capable of detecting nearly any compound but is less sensitive than a UV detector and is highly sensitive to temperature and pressure fluctuations. shimadzu.atchromatographyonline.com A key limitation is its incompatibility with gradient elution, as the changing mobile phase composition causes a constantly shifting baseline. veeprho.comshimadzu.at

Evaporative Light Scattering Detection (ELSD) : The ELSD is another universal detector that is compatible with gradient elution, making it highly advantageous for purity and impurity analysis. flash-chromatography.comwikipedia.orgpeakscientific.com The detector works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. wikipedia.org This makes it ideal for detecting compounds with no UV chromophore, such as sugars, lipids, and compounds like this compound. flash-chromatography.compeakscientific.com The ELSD response is related to the mass of the analyte, offering a different mode of quantification compared to concentration-dependent detectors like UV or RI. wikipedia.org

Trace Impurity Profiling in Research Samples

Identifying and quantifying trace impurities is essential for establishing a complete purity profile of research-grade this compound. These impurities can originate from the synthetic route or from the degradation of the compound over time.

Detection and Quantification of Synthetic By-products

Impurities can be introduced from starting materials or formed as by-products during the synthesis of the azetidine ring. rsc.org Potential impurities in this compound could include unreacted starting materials, intermediates, or by-products from side reactions. For instance, incomplete cyclization or side reactions involving the methoxy (B1213986) groups could lead to related impurities.

The development of a stability-indicating HPLC or UHPLC method, often coupled with mass spectrometry (LC-MS), is crucial for separating and identifying these by-products. By comparing the chromatographic profile of different synthesis batches, a comprehensive impurity profile can be established.

Table 3: Potential Synthetic By-products and Analytical Approach

| Potential Impurity | Likely Origin | Recommended Analytical Technique |

| Precursor Molecules | Incomplete reaction | HPLC-UV/ELSD/MS |

| Ring-Opened Products | Side reaction during synthesis | LC-MS to identify mass and structure |

| Over-alkylated Species | Non-specific reactions | High-resolution MS for formula determination |

| Isomeric Impurities | Non-stereospecific synthesis steps | Chiral HPLC or high-resolution UHPLC |

Degradation Product Analysis in Controlled Research Environments

Forced degradation studies are performed to understand the stability of a compound and to identify potential degradation products that could form during storage or handling. researchgate.net These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. nih.govimpactfactor.org The strained four-membered ring of azetidines can be susceptible to degradation, particularly through hydrolysis or other ring-opening mechanisms. nih.govnih.gov

Forced degradation of azetidine-containing compounds has shown that pathways can include amide bond hydrolysis and activation of the azetidine ring, leading to the formation of an azetidinium ion and subsequent ring-opening. researchgate.netnih.gov An LC-MS/MS method is typically employed to separate, identify, and characterize the structure of these degradation products. impactfactor.org

Table 4: Forced Degradation Study Design and Expected Pathways

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway for 3,3-Dimethoxyazetidine HCl |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Hydrolysis of the methoxy groups to a diol or ketone; potential azetidine ring opening. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | Similar to acid hydrolysis, potentially at a different rate. |

| Oxidation | 3% H₂O₂, RT | Oxidation of the nitrogen atom or other susceptible sites. |

| Thermal Degradation | 80 °C, solid state | Decomposition, potentially involving the loss of methoxy groups. |

| Photodegradation | UV/Visible light exposure | Photolytic cleavage of bonds, leading to various unspecified degradants. |

By developing and validating these advanced analytical methodologies, a comprehensive understanding of the purity and stability of research-grade this compound can be achieved, ensuring the quality and integrity of the material for scientific applications.

Thermal Analysis Techniques for Stability Studies in Research Contexts

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For research-grade this compound, these methods provide critical insights into its thermal stability, decomposition profile, and polymorphic behavior.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and composition of a material. The methodology involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere. In the context of this compound, TGA is particularly useful for the determination of non-volatile impurities.

The thermal decomposition of this compound is expected to proceed via the loss of volatile components, including hydrogen chloride and the organic azetidine framework. Any non-volatile inorganic impurities, such as catalyst residues or salts from the synthesis, will remain as a residue at the end of the analysis. The percentage of this residue can be accurately quantified to determine the level of non-volatile impurities in the sample.